4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione
Overview
Description
4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione, also known as APAAD, is a bicyclic dione derivative of azatricyclo decene. This compound has been studied extensively for its potential applications in various areas of science, including organic synthesis, drug development, and nanotechnology. In particular, its synthesis method, mechanism of action, and biochemical and physiological effects have been extensively researched.
Scientific Research Applications
Beta-adrenolytics Synthesis
A study synthesized aminoalkanol derivatives of 4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione, exploring their potential as beta-adrenolytics. These compounds showed modest affinity for beta-adrenoceptors, indicating their potential application in treating conditions like hypertension or certain types of heart failure (Kossakowski & Wojciechowska, 2006).
Psychotropic and Anti-HIV Agents
Another research effort focused on synthesizing amino derivatives of 4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione as potential psychotropic and/or anti-HIV agents. The structure of one compound was confirmed through X-ray analysis, and the derivatives demonstrated notable cytotoxicity and anti-HIV activity, presenting a new avenue for therapeutic development (Kossakowski, Wojciechowska, & Kozioł, 2006).
Antimicrobial Activity
The antimicrobial potential of 10-(diphenylmethylene)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione derivatives was also evaluated, showing activity against a broad range of microorganisms. This research suggests its derivatives could serve as a basis for developing new antimicrobial agents (Stefanska et al., 2010).
Transition-State Mimics for Cis-Trans Interconversion
One particularly intriguing study synthesized the parent compound of a rare class of 90°-twisted amides, which are of special interest as transition-state mimics for enzyme-catalyzed cis-trans rotamer interconversion of amides, a critical process in peptide and protein folding and function (Komarov et al., 2015).
Molecular Structure and Reactivity Studies
Extensive molecular structure, chemical reactivity, and docking studies have been conducted on derivatives, revealing insights into their optimized geometry, vibrational frequencies, and potential applications in treating cardiovascular and cerebrovascular diseases. Such studies lay the groundwork for future pharmaceutical applications (Ranjith et al., 2022).
properties
IUPAC Name |
4-(3-aminopropyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-4-1-5-14-11(15)9-7-2-3-8(6-7)10(9)12(14)16/h2-3,7-10H,1,4-6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPKRSUKLMHBIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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